molecular formula C21H24F3N5O5S B1666217 AZD3965 CAS No. 1448671-31-5

AZD3965

Cat. No.: B1666217
CAS No.: 1448671-31-5
M. Wt: 515.5 g/mol
InChI Key: PRNXOFBDXNTIFG-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AZD3965 is a selective and orally bioavailable inhibitor of monocarboxylate transporter 1 (MCT1). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of cancer. By inhibiting MCT1, this compound disrupts lactate transport, which is crucial for the metabolic processes of tumor cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AZD3965 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves organic synthesis techniques commonly used in pharmaceutical chemistry .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet regulatory standards for pharmaceutical compounds .

Chemical Reactions Analysis

Types of Reactions

AZD3965 primarily undergoes metabolic reactions in the body. These reactions include:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and specific enzymes that facilitate these reactions. The conditions for these reactions are typically physiological, occurring within the body at normal body temperature and pH .

Major Products Formed

The major products formed from the reactions of this compound are its metabolites. These metabolites are typically less active than the parent compound but can still contribute to its overall pharmacological effects .

Scientific Research Applications

Mechanism of Action

AZD3965 exerts its effects by inhibiting monocarboxylate transporter 1 (MCT1), a protein responsible for the transport of lactate across cell membranes. By blocking MCT1, this compound disrupts the lactate shuttle, leading to an accumulation of lactate within tumor cells. This accumulation interferes with the cells’ metabolic processes, ultimately resulting in reduced cell proliferation and increased cell death. The inhibition of MCT1 also affects the tumor microenvironment, making it less conducive to tumor growth and survival .

Comparison with Similar Compounds

Biological Activity

AZD3965 is a selective inhibitor of the monocarboxylate transporter 1 (MCT1), which plays a crucial role in cellular metabolism, particularly in cancer cells. This compound has garnered attention for its potential therapeutic applications in various malignancies, particularly those characterized by altered metabolic pathways. Below is a detailed exploration of the biological activity of this compound, including its mechanisms of action, effects on tumor growth, and relevant research findings.

This compound inhibits MCT1, leading to the accumulation of lactate within cells. This inhibition disrupts the bidirectional transport of lactate, thereby altering metabolic processes in cancer cells. Specifically, this compound's action results in:

  • Increased Intracellular Lactate : Treatment with this compound leads to a significant increase in intracellular lactate levels due to the blockade of lactate export from cells .
  • Altered Metabolic Pathways : The drug promotes a shift from glycolytic metabolism to oxidative phosphorylation, enhancing mitochondrial metabolism .
  • Impact on Tumor Microenvironment : this compound treatment has been associated with increased immune cell infiltration into tumors, suggesting a potential role in modulating the tumor microenvironment .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines. For instance:

  • Burkitt Lymphoma Cells : Continuous exposure to this compound for seven weeks resulted in a significant dependency on oxidative phosphorylation for survival .
  • Raji Cells : A concentration-dependent decrease in lactate-to-pyruvate ratios was observed, indicating effective MCT1 inhibition and subsequent metabolic reprogramming .

In Vivo Studies

In vivo studies using xenograft models have shown promising results:

  • Tumor Growth Inhibition : Daily oral administration of this compound led to a 99% inhibition of CA46 Burkitt lymphoma growth over 24 days .
  • Xenograft Models : In Raji xenograft-bearing mice, this compound treatment resulted in decreased tumor choline levels and inhibited tumor growth .

Data Tables

Study TypeCell LineTreatment DurationEffect on Tumor GrowthObservations
In VitroCA467 weeks99% inhibitionIncreased oxidative phosphorylation dependency
In VivoRaji Xenograft24 daysSignificant reductionIncreased immune cell infiltration
In VitroRaji24 hoursReduced lactate exportConcentration-dependent effects on metabolism

Case Studies

Several case studies have highlighted the clinical implications of this compound:

  • Phase I Dose-Escalation Study : This study involved 40 patients treated with varying doses of this compound. The results indicated that the drug was well-tolerated at lower doses but exhibited dose-limiting toxicities at higher concentrations . Pharmacodynamic measurements confirmed on-target activity with significant intracellular lactate accumulation.
  • Combination Therapy : Combining this compound with mitochondrial complex I inhibitors showed enhanced anti-tumor effects in vitro and reduced disease burden in vivo, suggesting potential strategies for optimizing treatment regimens in patients with low MCT4 expression tumors .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of AZD3965 in cancer research, and how is its target specificity validated?

this compound selectively inhibits monocarboxylate transporter 1 (MCT1), a lactate transporter critical for glycolytic cancer cells. Its specificity is validated using cell lines lacking MCT4 (e.g., Raji B lymphocytes), where this compound inhibits 14C-lactic acid uptake by ~90% at 1 µM . In contrast, MCT4-expressing cells (e.g., DU145 prostate cancer) show partial resistance due to compensatory lactate efflux via MCT4 . Target engagement is confirmed via intracellular lactate accumulation and reduced tumor growth in xenograft models (e.g., COR-L103) .

Q. How do researchers experimentally distinguish this compound’s in vitro effects from in vivo outcomes?

In vitro: Cells are treated with this compound (e.g., 100 nM for 24 hours) under normoxic/hypoxic conditions, followed by lactate quantification via LC-MS or fluorescent probes. Hypoxia enhances sensitivity due to MCT1 dependency . In vivo: Tumor-bearing models (e.g., Raji lymphoma xenografts) are dosed orally (100 mg/kg BID) with pharmacokinetic monitoring. Non-invasive magnetic resonance spectroscopy (MRS) tracks intratumoral lactate and choline metabolism .

Q. What validated methods quantify this compound in biological matrices for pharmacokinetic studies?

A liquid chromatography tandem mass spectrometry (LC-MS/MS) assay with a lower limit of quantification (LLOQ) of 1 ng/mL is used. Key parameters include:

  • Chromatography : Retention times of 5.77 min (this compound) and 4.91 min (internal standard AR-C15585) .
  • Validation : Precision (±15% deviation), stability under freeze-thaw cycles, and linearity (1–10,000 ng/mL in plasma) .

Q. What are the primary metabolic consequences of MCT1 inhibition in cancer cells?

this compound increases intracellular lactate, forcing cells to shift toward mitochondrial metabolism. This includes:

  • Elevated TCA cycle intermediates (e.g., citrate, malate) and oxidative phosphorylation .
  • Increased pyruvate dehydrogenase (PDH) and pyruvate carboxylase (PC) flux, measured via 13C-glucose tracing .
  • Depletion of NADPH and glutathione (GSH), leading to oxidative stress .

Advanced Research Questions

Q. How does MCT4 upregulation confer resistance to this compound, and what strategies mitigate this?

MCT4 acts as a resistance factor by exporting lactate when MCT1 is inhibited. Resistance is observed in hypoxic conditions (e.g., H526 small cell lung cancer), where MCT4 expression increases . Strategies include:

  • Combination therapy : Co-administration with MCT4 inhibitors or siRNA knockdown .
  • Metabolic targeting : Pairing this compound with mitochondrial complex I inhibitors (e.g., metformin) to exacerbate energy stress .

Q. What methodological approaches identify non-canonical roles of MCT1 in tumor migration independent of lactate transport?

In DU145 prostate cancer cells, this compound (up to 10 µM) does not inhibit EGF/HGF-induced cell scattering or wound healing, despite blocking lactate uptake. This suggests MCT1’s structural role in growth factor signaling, validated via c-Met expression assays and CRISPR-mediated MCT1 deletion .

Q. How does this compound synergize with cytotoxic agents, and what biomarkers predict response?

In HepG2 cells, this compound (1 µM) synergizes with acetaminophen (APAP) by exacerbating lactic acidosis and apoptosis (55% viability reduction vs. 27% for APAP alone) . Predictive biomarkers include:

  • MCT1/MCT4 ratio : Tumors with high MCT1 and low MCT4 show superior responses .
  • Hypoxia markers : CA IX expression correlates with this compound sensitivity in small cell lung cancer .

Q. What challenges arise in clinical trial design for this compound, and how are they addressed?

Phase I trials (NCT01791595) identified dose-limiting toxicities (retinal dysfunction, hyperlactatemia) at 20 mg oral doses . Mitigation strategies include:

  • Patient stratification : Excluding patients with baseline hyperlactatemia .
  • Pharmacodynamic monitoring : Using MRS to track intratumoral lactate as a biomarker of target engagement .

Q. How does this compound influence the tumor immune microenvironment?

In Raji lymphoma models, this compound reduces choline phospholipid metabolism (via 1H MRS) and increases immune cell infiltration, possibly due to lipid biosynthesis inhibition and ROS-mediated immunogenic stress .

Q. What experimental models elucidate this compound’s impact on metastasis?

In melanoma, this compound increases ROS and reduces circulating tumor cells, but does not inhibit primary tumor growth. This is rescued by antioxidants (e.g., N-acetylcysteine), confirming oxidative stress as a key mechanism .

Q. Tables

Table 1. Key Pharmacokinetic Parameters of this compound in Mice

ParameterValueSource
Half-life (t1/2)4.45 h
Cmax (100 mg/kg)60,000 ng/mL
Tumor PenetrationFree [this compound] > Ki

Table 2. Biomarkers for this compound Response

BiomarkerPredictive ValueReference
MCT1/MCT4 ratioHigh MCT1 + low MCT4 → Better response
Intratumoral lactate↑ Lactate confirms target inhibition
CA IX (hypoxia)Correlates with sensitivity in SCLC

Properties

IUPAC Name

5-[(4S)-4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl]-3-methyl-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-1-propan-2-ylthieno[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N5O5S/c1-9(2)29-18-14(16(30)27(5)19(29)32)13(17(31)28-7-20(4,33)8-34-28)12(35-18)6-11-10(3)25-26-15(11)21(22,23)24/h9,33H,6-8H2,1-5H3,(H,25,26)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNXOFBDXNTIFG-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(F)(F)F)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)C(C)C)C(=O)N4CC(CO4)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1)C(F)(F)F)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)C(C)C)C(=O)N4C[C@](CO4)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448671-31-5
Record name AZD-3965
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448671315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-3965
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39OM5Y4K2F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD3965
Reactant of Route 2
Reactant of Route 2
AZD3965
Reactant of Route 3
AZD3965
Reactant of Route 4
AZD3965
Reactant of Route 5
AZD3965
Reactant of Route 6
AZD3965

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.